physicochemical properties of 5-cyclopropylpentan-1-ol
physicochemical properties of 5-cyclopropylpentan-1-ol
Title: Physicochemical Profiling and Synthetic Utility of 5-Cyclopropylpentan-1-ol in Advanced Drug Development
Executive Summary
5-Cyclopropylpentan-1-ol (CAS: 60129-11-5) is a specialized aliphatic alcohol characterized by a flexible pentyl chain terminating in a highly strained cyclopropyl ring[1]. This unique structural motif makes it an invaluable building block in medicinal chemistry, particularly in the synthesis of lipophilic ligands such as 8(S)-HETE analogs for Peroxisome Proliferator-Activated Receptor (PPAR) activation[2]. Beyond pharmaceuticals, its unique volatility profile has led to its patented use in the formulation of novel organoleptic and perfumery compounds[3]. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream mechanistic applications.
Physicochemical Architecture and Mass Spectrometry Profiling
Understanding the physical and structural parameters of 5-cyclopropylpentan-1-ol is critical for predicting its behavior in both synthetic environments and biological systems. The terminal cyclopropyl group imparts a distinct steric bulk and electronic character compared to standard linear alkanols, directly influencing its partition coefficient (logP) and collision cross-section (CCS) in mass spectrometry[4].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Cyclopropylpentan-1-ol |
| CAS Number | 60129-11-5 |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| Monoisotopic Mass | 128.12012 Da |
| Predicted XlogP | 2.5 |
| SMILES String | C1CC1CCCCCO |
The predicted XlogP of 2.5 indicates optimal lipophilicity for crossing lipid bilayers, making it an excellent pharmacokinetic mimic for the hydrophobic tails of endogenous fatty acids during drug design[4].
Table 2: Predicted Collision Cross Section (CCS) Values (Ion Mobility-Mass Spectrometry)
| Adduct Species | m/z Ratio | Predicted CCS (Ų) |
| [M+H]+ | 129.12740 | 128.3 |
| [M-H]- | 127.11284 | 131.4 |
| [M+Na]+ | 151.10934 | 136.3 |
| [M+NH4]+ | 146.15394 | 145.1 |
(Data sourced from PubChemLite CCSbase predictions[4])
Synthetic Workflows and Mechanistic Causality
The de novo synthesis of 5-cyclopropylpentan-1-ol requires precise chemoselectivity to construct the cyclopropyl ring without oxidizing or cleaving the sensitive aliphatic chain[2].
Protocol I: De Novo Synthesis from Ethyl Hept-6-enoate
Objective: Stereospecific construction of the cyclopropyl moiety followed by non-destructive reduction to the primary alcohol[2].
Step 1: Simmons-Smith Cyclopropanation
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Procedure: To a flame-dried, argon-purged flask, add Zn-Cu couple (1.5 eq) and anhydrous diethyl ether. Slowly introduce diiodomethane (CH₂I₂, 1.5 eq) followed by ethyl hept-6-enoate (1.0 eq). Reflux the mixture for 12 hours.
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Causality & Logic: The Zn-Cu couple reacts with CH₂I₂ to generate a zinc carbenoid intermediate (IZnCH₂I). This electrophilic species undergoes a concerted, stereospecific cycloaddition exclusively at the electron-rich, unhindered terminal olefin. The ester group remains entirely unreactive under these conditions, ensuring perfect regioselectivity.
Step 2: Ester Reduction
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Procedure: Isolate the cyclopropyl ester intermediate. Dissolve in anhydrous THF and cool to 0°C. Add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in small portions. Stir for 2 hours, then quench via Fieser’s method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
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Causality & Logic: LiAlH₄ is a powerful hydride donor required to fully reduce the ester to a primary alcohol. The reaction is initiated at 0°C to control the highly exothermic hydride transfer. Fieser’s quench is a self-validating safety protocol: it converts hazardous, gelatinous aluminum complexes into a granular, easily filterable white precipitate (sodium aluminate), ensuring high recovery of the intact 5-cyclopropylpentan-1-ol product[2].
Figure 1: De novo synthetic workflow of 5-cyclopropylpentan-1-ol from ethyl hept-6-enoate.
Downstream Mechanistic Applications: PPAR Agonist Development
5-Cyclopropylpentan-1-ol is a critical precursor in the synthesis of 8(S)-HETE analogs, which function as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs)[2]. The cyclopropylpentyl tail mimics the hydrophobic chain of arachidonic acid, anchoring the ligand within the lipophilic binding pocket of the PPAR nuclear receptor.
Protocol II: Synthesis of 3-Dimethoxymethyl-2-(5-cyclopropylpentyloxy)-quinoline
Objective: Etherification of a quinoline scaffold using 5-cyclopropylpentan-1-ol to generate a PPAR agonist precursor[2].
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Procedure: In a rigorously dried flask, dissolve 5-cyclopropylpentan-1-ol (1.6 g, 12.50 mmol) and 3-dimethoxymethyl-2-chloroquinoline (2.82 g, 11.90 mmol) in 15 mL of N-Methyl-2-pyrrolidone (NMP).
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Deprotonation: Cool the system to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 809 mg, 20.23 mmol) portion-wise.
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Reaction & Isolation: Allow the reaction to warm to room temperature. Once H₂ evolution ceases, quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (EtOAc/cyclohexane, 10:90 v/v) to yield a colorless oil (88% yield)[2].
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Causality & Logic:
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Base Selection (NaH): NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol. The irreversible evolution of hydrogen gas drives the formation of the highly nucleophilic alkoxide.
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Solvent Selection (NMP): NMP is a polar aprotic solvent. It strongly solvates the Na⁺ counter-ion, leaving the alkoxide anion "naked" and highly reactive. This solvation effect is critical for overcoming the activation energy barrier of the Nucleophilic Aromatic Substitution (SNAr) on the sterically hindered quinoline ring[2].
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Figure 2: Mechanistic signaling pathway of PPAR activation by 5-cyclopropylpentan-1-ol derivatives.
Alternative Applications
Beyond pharmaceutical development, the unique volatility and sensory profile of 5-cyclopropylpentan-1-ol and its ester derivatives have been patented for use as organoleptic compounds. In the fragrance and perfumery industry, the cyclopropyl moiety introduces a crisp, distinct olfactory note that differentiates it from standard linear aliphatic alcohols[3].
References
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Title: CAS No. 60129-11-5 | Chemsrc. Source: chemsrc.com. URL: [Link][1]
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Title: 5-cyclopropylpentan-1-ol (C8H16O) - PubChemLite. Source: uni.lu. URL: [Link][4]
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Title: Synthesis of new 8(S)-HETE analogs and their biological evaluation as activators of the PPAR nuclear receptors. Source: tandfonline.com. URL: [Link][2]
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Title: US7485606B2 - Organoleptic compounds and their use in perfume. Source: google.com. URL: [3]
